3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include asymmetric Michael addition and stereoselective alkylation, as described in the synthesis of a key intermediate for premafloxacin, which shares the pyrrolidinyl moiety with our compound of interest . Another synthesis method for a compound with a pyridine ring involves a facile method that leads to the formation of a rigid cyclic tetramer . These methods could potentially be adapted for the synthesis of 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine often includes heterocyclic rings, such as pyrrolidine or pyridine, which are known to influence the physical and chemical properties of the molecules . The presence of these rings can lead to the formation of supramolecular structures through hydrogen bonding and π-π stacking interactions .
Chemical Reactions Analysis
Compounds with pyrrolidine rings can undergo various chemical reactions, including cyclization to form pyrroles, as seen in the reaction of 3,4-dimethyl-2,5-hexanedione with model amines . This suggests that 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine could also participate in similar cyclization reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing pyrrolidine and pyridine rings can be quite diverse. For instance, the presence of these rings can lead to significant steric effects that influence the stability and reactivity of the molecules . Additionally, the fluorescent properties of these compounds can change upon complexation with metals, as observed with a ligand similar to our compound of interest . The antimicrobial properties of related compounds have also been studied, indicating potential pharmaceutical applications .
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine is a key intermediate in the preparation of pharmaceutical compounds. It plays a crucial role in the synthesis of premafloxacin, an antibiotic for veterinary use. The process involves an asymmetric Michael addition and a stereoselective alkylation (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Catalysis and Chemical Reactions
This compound is also significant in catalysis. For instance, its derivative forms an efficient catalyst for Kumada and Suzuki–Miyaura cross-coupling of nonactivated secondary alkyl halides (Garcia, Franco, Epenoy, Scopelliti, & Hu, 2016). Additionally, it's involved in the Mannich reaction, a process important in organic synthesis, where it exhibits unique reactivity patterns (Ebi, Brain, & Udeala, 1996).
Material Science Applications
In material science, this compound is explored for its role in the synthesis of polyurethane materials. It offers potential for low-emission polyurethane manufacturing, crucial for indoor applications (Muuronen, Deglmann, & Tomović, 2019).
Atmospheric Chemistry
It also has implications in atmospheric chemistry, particularly in reactions involving nitrosamines and amines with atmospheric radicals (Weller & Herrmann, 2015).
Safety And Hazards
properties
IUPAC Name |
3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10(2,3)9(11)8-12-6-4-5-7-12/h9H,4-8,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWODVMXFHKPVBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1CCCC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406720 |
Source
|
Record name | 3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine | |
CAS RN |
844882-19-5 |
Source
|
Record name | α-(1,1-Dimethylethyl)-1-pyrrolidineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844882-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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